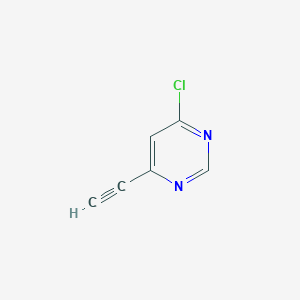

4-Chloro-6-ethynylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-4-8-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGULTIHTAGFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Ethynylpyrimidine

Strategies for Pyrimidine (B1678525) Ring Functionalization

The functionalization of the pyrimidine ring is a cornerstone of synthetic organic chemistry, providing access to a wide array of biologically active molecules and versatile chemical building blocks. The reactivity of the pyrimidine nucleus is characterized by its π-deficient nature, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. bhu.ac.in The order of reactivity for nucleophilic substitution on halopyrimidines is generally C-4(6) > C-2 > C-5. acs.org This inherent reactivity allows for the selective introduction of substituents.

Strategies for functionalizing the pyrimidine ring often begin with commercially available or readily synthesized pyrimidine precursors. thieme-connect.com The introduction of functional groups can be achieved through various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and direct C-H functionalization. wuxiapptec.comnih.gov For instance, 2,4-dichloropyrimidines are common starting materials where the chlorine atoms act as leaving groups for SNAr reactions, with substitution typically occurring selectively at the C-4 position. wuxiapptec.comnih.gov However, the regioselectivity can be influenced by the presence of other substituents on the ring. wuxiapptec.com

The modification of the pyrimidine core can also be achieved through a deconstruction-reconstruction approach, where the pyrimidine ring is opened and then recyclized to form a new heterocyclic system. nih.gov This strategy allows for significant diversification of the original pyrimidine structure. nih.gov

Installation of the Ethynyl (B1212043) Moiety at the C-6 Position

The introduction of an ethynyl group at the C-6 position of the pyrimidine ring is a crucial step in the synthesis of 4-Chloro-6-ethynylpyrimidine. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling Approaches for Alkynylation

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. numberanalytics.comorganic-chemistry.org The Sonogashira coupling is particularly well-suited for the alkynylation of halopyrimidines due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org

In the context of synthesizing this compound, a 4,6-dihalopyrimidine precursor would be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI. The reaction is carried out in a suitable solvent, such as THF or DMF, with a base like triethylamine (B128534) or diisopropylethylamine. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed under mild conditions to yield the free ethynyl group.

While Sonogashira reactions on halopyrimidines generally show little difference in reactivity between the C-2 and C-4 positions, a strong preference for the C-4 position has been observed in other palladium-catalyzed couplings like Suzuki and Stille reactions. acs.org This differential reactivity can be exploited for the sequential and regioselective functionalization of the pyrimidine ring.

| Reaction Component | Typical Reagents/Conditions | Reference |

| Pyrimidine Substrate | 4,6-Dichloropyrimidine or 4-Chloro-6-iodopyrimidine | acs.org |

| Alkyne | Trimethylsilylacetylene | acs.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.orgnumberanalytics.com |

| Copper Co-catalyst | CuI | numberanalytics.comorganic-chemistry.org |

| Base | Triethylamine, Diisopropylethylamine | organic-chemistry.org |

| Solvent | THF, DMF | rsc.org |

Alternative Alkynylation Protocols for Pyrimidine Derivatives

While the Sonogashira coupling is the predominant method for pyrimidine alkynylation, alternative protocols exist. One such method involves the condensation of amidines or guanidines with β-alkoxyvinyl α-keto esters, which can provide access to 4-ethynylpyrimidines. researchgate.net This approach allows for the construction of the pyrimidine ring with the ethynyl group already incorporated at the desired position. researchgate.net

Another strategy involves the use of hypervalent iodine reagents, such as TMS-EBX, for the alkynylation of C-nucleophiles. epfl.ch Although not directly demonstrated for the C-6 position of pyrimidines in the provided context, such methods offer potential alternative routes for the introduction of the ethynyl moiety.

Introduction of the Chloro Substituent at the C-4 Position

The installation of a chlorine atom at the C-4 position of the pyrimidine ring is a key transformation in the synthesis of the target compound. This is typically achieved through chlorination of a corresponding hydroxypyrimidine precursor or through derivatization of the pyrimidine core.

Chlorination Reactions of Pyrimidine Precursors

The most common method for introducing a chloro substituent at the C-4 position is the chlorination of a 4-hydroxypyrimidine (B43898) (or its tautomeric pyrimidone form). bhu.ac.innih.gov This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.netresearchgate.net The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the generated HCl. nih.gov Solvent-free conditions using equimolar amounts of POCl₃ have also been developed for large-scale preparations, offering environmental and economic advantages. nih.govresearchgate.net

Other chlorinating agents that can be employed include phosgene (B1210022) (COCl₂) in the presence of a phase-transfer catalyst, or a combination of thionyl chloride (SOCl₂) and dimethylformamide (DMF). nih.govgoogle.com

| Precursor | Chlorinating Agent | Conditions | Reference |

| 4-Hydroxypyrimidine | POCl₃ | High temperature, optional base (e.g., pyridine) | nih.govresearchgate.net |

| 4-Hydroxypyrimidine | POCl₃ | Solvent-free, sealed reactor, 160°C | nih.gov |

| 4-Hydroxypyrimidine Sodium Salt | PCl₅, SOCl₂, Cl₂, SO₂Cl₂ | Heating | google.com |

| 4-Hydroxypyrimidine | COCl₂ | Quaternary ammonium/phosphonium salt catalyst | google.com |

Pyrimidine Core Derivatization for Halogen Incorporation

In addition to the direct chlorination of hydroxypyrimidines, the chloro substituent can be incorporated through derivatization of the pyrimidine core. This can involve starting with a pre-halogenated pyrimidine and modifying other positions, or by constructing the pyrimidine ring from precursors that already contain the necessary halogen atom.

For example, nucleophilic aromatic substitution on a 2,4-dichloropyrimidine (B19661) can be used to selectively introduce a different functional group at the C-2 or C-4 position, leaving the other chloro-substituent intact. wuxiapptec.comnih.gov The inherent reactivity difference between the C-4 and C-2 positions often allows for regioselective functionalization. wuxiapptec.com

Furthermore, the synthesis of the pyrimidine ring itself can be designed to incorporate the chloro substituent. For instance, the reaction of imidoyl chlorides with phosgene can lead to the formation of chlorinated pyrimidines. google.com

Convergent and Linear Synthetic Routes

Linear Synthetic Route

A common and direct linear pathway to this compound starts from the readily available precursor, 2,4-dichloropyrimidine. nih.govacs.orggoogle.com This method relies on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The key transformation is a Sonogashira cross-coupling reaction.

The synthesis proceeds in two main steps:

Sonogashira Coupling: 2,4-dichloropyrimidine is reacted with a protected acetylene, typically trimethylsilylacetylene. This reaction is regioselective, with the coupling preferentially occurring at the more reactive C4 position to yield 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine. nih.govgoogle.com

Deprotection: The trimethylsilyl (TMS) protecting group is subsequently removed from the ethynyl moiety. This is typically achieved under mild basic conditions, for instance, using potassium hydroxide (B78521) in methanol (B129727), to furnish the final product, this compound. nih.govacs.org

Table 1: Linear Synthesis of this compound

| Step | Reactant | Reagents | Product | Description |

| 1 | 2,4-Dichloropyrimidine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine | Regioselective Sonogashira cross-coupling at the C4 position. nih.govgoogle.com |

| 2 | 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine | Potassium Hydroxide (KOH), Methanol (MeOH) | This compound | Removal of the silyl (B83357) protecting group to yield the terminal alkyne. nih.govacs.org |

Convergent Synthetic Route

A convergent approach to synthesizing the 4-ethynylpyrimidine (B3089560) core involves constructing the pyrimidine ring itself from smaller, pre-functionalized fragments. One such strategy involves the condensation of an amidine with a β-functionalized enone. researchgate.net This method assembles the heterocyclic core in a single, complexity-building step.

A potential convergent route could be:

Fragment Synthesis: Two key building blocks are synthesized independently. One is an amidine, and the other is a complex ketone containing a protected ethynyl group, such as 1-ethoxy-5-(trimethylsilyl)pent-1-en-4-yn-3-one. researchgate.net

Condensation/Cyclization: These two fragments are then reacted together in a base-mediated condensation reaction to form the substituted pyrimidine ring. Subsequent deprotection of the silyl group would yield the target 4-ethynylpyrimidine structure. This method provides facile access to various substituted ethynylpyrimidines with potentially high yields. researchgate.net

Table 2: Conceptual Convergent Synthesis for a 4-Ethynylpyrimidine Core

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Description |

| 1 | Arylamidine | 2-Aryl-1-ethoxy-5-(trimethylsilyl)pent-1-en-4-yn-3-one | Base-mediated condensation | TMS-protected 4-ethynylpyrimidine derivative | Formation of the pyrimidine ring by joining two complex fragments. researchgate.net |

| 2 | TMS-protected 4-ethynylpyrimidine derivative | - | Desilylation agent (e.g., TBAF or base) | 4-Ethynylpyrimidine derivative | Removal of the protecting group to reveal the terminal alkyne. researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and ensuring high selectivity, particularly in the synthesis of molecules with multiple reactive sites like this compound.

Optimization of the Sonogashira Coupling

The regioselectivity of the Sonogashira coupling on 2,4-dichloropyrimidine is a key challenge. The goal is to achieve exclusive substitution at the C4 position. Research has shown that careful selection of catalysts, solvents, and temperature is crucial.

Catalyst System: The most common catalyst system is a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI). acs.org The choice of ligands on the palladium catalyst can also be optimized to improve yields. researchgate.net

Solvent and Base: The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (TEA). nih.govacs.org The base scavenges the hydrogen halide formed during the reaction, driving it to completion.

Temperature: The reaction temperature is controlled to balance reaction rate and selectivity. For instance, carrying out the coupling at 50 °C has been shown to be effective. acs.org In some cases, reactions are run at room temperature for extended periods. acs.org

Successful optimization of these parameters can lead to excellent regioselectivity and high yields. For example, the Sonogashira coupling of 2,4-dichloropyrimidine with (trimethylsilyl)acetylene has been reported to achieve an 87% yield of the desired 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine isomer. google.com

Optimization of the Deprotection Step

The final deprotection step to remove the trimethylsilyl (TMS) group is also optimized for efficiency and yield.

Reagent and Solvent: A solution of potassium hydroxide (KOH) in methanol (MeOH) is highly effective. nih.govacs.org

Temperature and Time: The reaction proceeds smoothly and quickly at room temperature, often reaching completion within 30 minutes. nih.govacs.org

These mild conditions are advantageous as they prevent potential side reactions and lead to a very high yield of the final product, this compound, reported to be as high as 96%. nih.govacs.org

Table 3: Optimization of Key Reactions in the Linear Synthesis of this compound

| Reaction | Parameter | Condition | Outcome | Reference |

| Sonogashira Coupling | Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Promotes efficient cross-coupling. | nih.govacs.orgacs.org |

| Base / Solvent | Triethylamine (TEA) / Tetrahydrofuran (THF) | Good yield and selectivity. | nih.govacs.org | |

| Temperature | 50 °C | Controlled reaction rate. | acs.org | |

| Yield | - | Up to 87% | google.com | |

| Silyl Deprotection | Reagent / Solvent | Potassium Hydroxide (KOH) / Methanol (MeOH) | Mild and effective removal of TMS group. | nih.govacs.org |

| Temperature | Room Temperature | Prevents side reactions. | nih.govacs.org | |

| Reaction Time | 30 minutes | Fast conversion. | nih.govacs.org | |

| Yield | - | Up to 96% | acs.org |

Reactivity and Transformation Chemistry of 4 Chloro 6 Ethynylpyrimidine

Exploitation of the Ethynyl (B1212043) Group Reactivity

The terminal alkyne, or ethynyl group, at the C-6 position of the pyrimidine (B1678525) ring is a hub of chemical reactivity, enabling a wide array of transformations.

"Click Chemistry" Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The ethynyl group of 4-Chloro-6-ethynylpyrimidine is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgresearchgate.net This reaction is known for its high yields, mild reaction conditions, and wide functional group tolerance. organic-chemistry.orgresearchgate.netnih.gov The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.govorganic-chemistry.org

This transformation is a cornerstone of medicinal chemistry and materials science for linking different molecular fragments. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.govnih.govjenabioscience.com The use of ligands can further accelerate the reaction and protect sensitive biomolecules from oxidative damage. nih.govjenabioscience.com

Table 1: Examples of CuAAC Reactions with Pyrimidine Scaffolds This table is representative of typical CuAAC reactions and may not involve this compound directly, but illustrates the general transformation.

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | Phenyl azide | CuSO₄, Sodium Ascorbate | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole | High | nih.govjenabioscience.com |

| Ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl) piperazin-1-yl)pyrimidine-5-carboxylate | p-Tolyl azide | Not specified | Ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate | 80% | nih.gov |

In addition to copper, ruthenium catalysts can also be employed for azide-alkyne cycloadditions, leading to the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This offers a complementary regiochemical outcome to the copper-catalyzed variant. organic-chemistry.org

Hydration and Hydroamination Reactions of the Alkyne Moiety

The ethynyl group can undergo hydration to form a methyl ketone. This transformation is typically catalyzed by mercury salts, but more environmentally benign catalysts based on platinum and gold have been developed. For instance, PtCl₄ in the presence of carbon monoxide is a powerful catalyst for alkyne hydration. nih.gov

Hydroamination, the addition of an N-H bond across the alkyne, can also occur. In some instances, this can be an undesired side reaction. For example, during the synthesis of related pyrimidine derivatives, hydroamination of the alkyne was observed as a competing reaction during nucleophilic substitution with tert-butylamine (B42293). google.com

Palladium-Catalyzed Alkyne Functionalizations Beyond Sonogashira

While the Sonogashira coupling is a prominent reaction for this class of compounds, other palladium-catalyzed transformations of the ethynyl group are also significant. These reactions allow for the introduction of a diverse range of functional groups. Palladium catalysts, in combination with various ligands, can facilitate reactions such as C-H activation and domino reactions involving the alkyne. uni-rostock.de For instance, palladium-catalyzed domino reactions can lead to the formation of complex fused heterocyclic systems. uni-rostock.de

Modified Sonogashira reaction conditions, which are copper- and amine-free, have also been developed, broadening the scope and applicability of this coupling. nih.govnih.govbeilstein-journals.org These protocols often utilize palladium complexes in combination with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Stereoselective Transformations Involving the Ethynyl Moiety

The ethynyl group can serve as a handle for introducing chirality into the molecule. While specific examples for this compound are not detailed in the provided search results, the general principles of asymmetric synthesis can be applied. For example, the resulting ketone from a hydration reaction could be asymmetrically reduced to a chiral alcohol. Furthermore, the triazole ring formed via click chemistry can be further functionalized, and if a chiral azide is used, a diastereomeric mixture of products could be formed, which could then be separated.

Versatility of the C-4 Chlorine Substituent in Cross-Coupling Reactions

The chlorine atom at the C-4 position of the pyrimidine ring is susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. researchgate.netlibretexts.orgmychemblog.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmychemblog.com

In the context of this compound, the C-4 chloro substituent can be readily displaced by a variety of aryl or heteroaryl groups via Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netscirp.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. mychemblog.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling This table provides a general overview of catalysts and bases used in Suzuki-Miyaura couplings and may not be specific to this compound.

| Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/Water | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | scirp.org |

The reactivity of the C-4 chloro group in Suzuki-Miyaura coupling allows for the sequential functionalization of the pyrimidine ring. For instance, the C-4 position can be coupled first, followed by a reaction at the ethynyl group, or vice versa, providing a strategic approach to complex target molecules.

Stille Coupling and Organotin Reagents

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com This reaction is valued for the air and moisture stability of the organostannane reagents and its tolerance for a wide array of functional groups. beilstein-journals.orgnih.gov For a substrate like this compound, the chloro group serves as the electrophilic partner for the coupling reaction.

The general catalytic cycle of the Stille reaction involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in ligand design, such as the use of bulky, electron-rich phosphines, have enabled the effective coupling of these less reactive electrophiles. beilstein-journals.orgnih.gov The use of additives like copper(I) salts has also been shown to significantly accelerate the reaction rate. harvard.edu

In the context of this compound, the Stille coupling would facilitate the introduction of a variety of organic groups (R') at the C4 position, replacing the chlorine atom. The reactivity of the chloro group at the C4 position of the pyrimidine ring is generally greater than at the C2 position, allowing for regioselective functionalization. acs.org

| Organotin Reagent (R'-SnBu₃) | Palladium Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Vinyltributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | beilstein-journals.org |

| Aryltributyltin | Pd(PPh₃)₄ | - | LiCl | THF | 70-80 | wikipedia.org |

| Alkynyltributyltin | Pd(OAc)₂ | AsPh₃ | CuI | DMF | 60 | harvard.edu |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 | nih.gov |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forges C-C bonds between organozinc compounds and organic halides or triflates. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. wikipedia.orgnumberanalytics.com These reagents can be prepared from the corresponding organohalides or through transmetalation from other organometallic compounds. nih.gov

For this compound, the Negishi coupling offers a pathway to introduce diverse alkyl, aryl, vinyl, or alkynyl substituents at the C4 position. The reaction is effective for aryl chlorides, often employing palladium catalysts with specialized ligands like XPhos to achieve high yields under mild conditions. organic-chemistry.orgmit.edu The general mechanism follows the standard cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu The use of additives such as lithium salts (LiCl, LiBr) can be beneficial, as they can break up zincate aggregates and facilitate the transmetalation step. illinois.edu Nickel catalysts are also employed and can be effective for coupling various sp², and sp³ carbon centers. wikipedia.org

| Organozinc Reagent (R'-ZnX) | Catalyst | Ligand | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl-ZnCl | Pd₂(dba)₃ | XPhos | THF/NMP | 100 °C | organic-chemistry.org |

| Alkyl-ZnBr | Pd(OAc)₂ | CPhos | THF | Room Temp. to 60 °C | mit.edu |

| Heteroaryl-ZnCl | Pd₂(dba)₃ | XPhos | THF | Room Temp. | organic-chemistry.org |

| CH₃-ZnCl | Pd(PPh₃)₄ | - | Dioxane | Room Temp. | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency. researchgate.net For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position.

The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. tcichemicals.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, BrettPhos, and RuPhos being particularly effective for coupling aryl chlorides. tcichemicals.compurdue.edu The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). acs.orgtcichemicals.com Studies on dihalopyrimidines have shown that amination occurs with high regioselectivity at the C4/C6 positions over the C2 position. acs.org

| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Secondary Aliphatic (e.g., Morpholine) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Reflux | tcichemicals.com |

| Primary Aliphatic | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 °C | purdue.edu |

| Anilines | Pd(OAc)₂ | dppb | LiHMDS | THF | -20 °C to 0 °C | acs.org |

| Various Amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | purdue.edu |

Cyanation and Related C-C Bond Formations

Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis. These nitriles can be transformed into various functional groups, including carboxylic acids, amides, and amines. organic-chemistry.org The cyanation of this compound at the C4 position can be achieved using various cyanide sources.

Historically, toxic reagents like CuCN and KCN were used, often requiring high temperatures. cem.de Modern methods frequently employ less toxic and more manageable cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgcem.denih.gov These reactions are catalyzed by palladium complexes, often with phosphine ligands like dppf or Xantphos. organic-chemistry.orgcem.de Microwave-assisted protocols have been developed to significantly reduce reaction times from hours to minutes. cem.de The use of K₄[Fe(CN)₆] is particularly advantageous as it is inexpensive and has low toxicity. organic-chemistry.orgnih.gov These reactions have shown broad applicability to a range of aryl chlorides, including those that are sterically hindered or electronically deactivated. organic-chemistry.org

| Cyanide Source | Palladium Catalyst/Ligand | Additive | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Zn(CN)₂ | Pd/Xantphos | TMEDA | DMF | Microwave, 140-180 °C, 2-5 min | cem.de |

| K₄[Fe(CN)₆] | Pd/CM-phos | Na₂CO₃ | MeCN/H₂O | 70 °C | organic-chemistry.org |

| K₄[Fe(CN)₆] | Ni(II) precatalyst/JosiPhos | TBAHS | n-BuOAc/H₂O | - | nih.gov |

| CuCN | Pd–dppf | TMEDA | DMF | Microwave, 180 °C, 5 min | cem.de |

Dual Functionalization Strategies: Sequential and Orthogonal Reactivity

The presence of two distinct reactive sites in this compound—the C-Cl bond and the C≡C triple bond—allows for dual functionalization. This can be achieved through sequential reactions, where one group is transformed selectively while the other remains intact for a subsequent reaction.

Selective Transformation of Ethynyl vs. Chloro Group

The differential reactivity of the chloro and ethynyl groups enables selective transformations. The choice of reaction conditions and reagents dictates which functional group will react.

Reactions at the Ethynyl Group: The terminal alkyne is susceptible to a variety of reactions, most notably the Sonogashira coupling. In a scenario with a dihalopyrimidine, the Sonogashira reaction can proceed selectively at one halogen over another. rsc.org However, with this compound, the ethynyl group itself can act as the coupling partner. For instance, a Sonogashira reaction with an aryl halide could be performed on the ethynyl group, provided the chloro group on the pyrimidine ring remains unreactive under the chosen conditions. More commonly, the ethynyl group can undergo reactions like [3+2] cycloadditions, while preserving the chloro group for later functionalization. uni-rostock.de

Reactions at the Chloro Group: The C4-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions. As discussed in the preceding sections, Stille, Negishi, and Buchwald-Hartwig reactions can be performed selectively at this position. The general reactivity order for nucleophilic aromatic substitution and many Pd-catalyzed couplings on chloropyrimidines is C4(6) > C2. acs.org This inherent selectivity allows for the modification of the C4 position while leaving the ethynyl group untouched, especially if the ethynyl moiety is protected, for example, with a trimethylsilyl (B98337) (TMS) group. A Sonogashira coupling on 2,4-dichloropyrimidine (B19661) has been shown to proceed with good regioselectivity for the C4 position, indicating its higher reactivity. acs.org This principle supports the feasibility of selectively reacting the C4-chloro group in this compound.

| Target Site | Reaction Type | Key Reagents/Conditions | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Ethynyl Group | [3+2] Cycloaddition | Hydroxylamine-O-sulfonic acid (HOSA) | Formation of a pyrazolo[1,5-b]pyridazine (B1603340) ring, chloro group retained | uni-rostock.de |

| Ethynyl Group | Sonogashira Coupling (with protection) | (Me₃Si)₂NH to protect NH, then couple with Ar-I | Coupling at the alkyne, chloro group retained | researchgate.net |

| Chloro Group | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Substitution at C4, ethynyl group retained | acs.org |

| Chloro Group | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Substitution at C4, ethynyl group retained | acs.org |

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. encyclopedia.pub This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. numberanalytics.com Starting from this compound, or its immediate derivatives, tandem sequences can be envisioned to rapidly construct complex molecular architectures.

For example, after an initial functionalization of this compound, the resulting product could be a substrate for a tandem reaction. A derivative such as a 4-amino-6-ethynylpyrimidine could undergo an intramolecular cyclization. Research on related 6-phenylethynylpyrimidine-5-carbaldehydes has shown that these molecules can undergo tandem acetalisation and cycloisomerization reactions. researchgate.net Similarly, a domino amino-palladation reaction has been used to synthesize meridianin alkaloids from 2-alkynyl anilines and a halopyrimidine. nih.gov

A hypothetical tandem sequence starting from a derivative of this compound could involve an initial intramolecular cyclization onto the alkyne, followed by a subsequent reaction. For instance, a 4-amino-substituted derivative could undergo a C-N coupling/hydroamination/C-H arylation sequence to build fused ring systems. uni-rostock.de Such strategies, while not explicitly documented for this compound itself, are well-precedented for structurally similar building blocks and represent a powerful approach to leveraging its dual reactivity. encyclopedia.pubrsc.org

Pyrimidine Ring Modifications and Rearrangements

The reactivity of the this compound core allows for a variety of transformations that modify or build upon the pyrimidine ring itself. These reactions are crucial for the synthesis of diverse, fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The strategic placement of the chloro and ethynyl groups facilitates a range of cyclization reactions, leading to novel molecular architectures.

One of the key reaction pathways involves intramolecular cyclization, where a suitably positioned nucleophile within a substituent attacks the pyrimidine ring. This process, often an intramolecular nucleophilic aromatic substitution (SNAr), is a powerful method for constructing fused ring systems. For instance, in analogous 6-chloropyrimidine systems, the introduction of a side chain with a terminal amino group can lead to the formation of new heterocyclic rings fused to the pyrimidine core. While direct studies on this compound are not extensively documented in this specific context, the principles of SNAr cyclization are well-established for similar pyrimidine derivatives. In one such study, the alkylation of a 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol derivative with 3-dimethylamino-1-propyl chloride, followed by heating, resulted in a cyclized tetrahydrooxazepine product through an intramolecular SNAr reaction. nih.gov This highlights the potential for the chloro-substituent at the C4 position of this compound to participate in similar ring-forming reactions.

The ethynyl group at the C6 position is a particularly versatile handle for constructing fused rings. Research on related 6-ethynylpyrimidine derivatives has demonstrated its utility in thermal and metal-catalyzed cyclizations. For example, the thermal cyclization of 2,4-disubstituted 6-(arylethynyl)pyrimidine-5-carbaldehydes with tert-butylamine has been shown to produce pyrido[4,3-d]pyrimidines in good yields without the need for a catalyst. researchgate.net This type of reaction involves the participation of the ethynyl group and an adjacent functional group on the pyrimidine ring in the ring-closing step.

Furthermore, the combination of a nitro group at the C5 position and an ethynyl group at the C6 position of the pyrimidine ring has been exploited for the synthesis of fused pyrrolo[3,2-d]pyrimidines. In these reactions, 4-amino-5-nitro-6-phenylethynylpyrimidines undergo rearrangement and cyclization catalyzed by pyridine (B92270) to form 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides. researchgate.net This transformation underscores the synthetic potential of appropriately substituted ethynylpyrimidines to undergo complex rearrangements leading to novel heterocyclic scaffolds.

Electrophilic cyclization is another important transformation for alkyne-substituted heterocycles. While specific examples for this compound are scarce, studies on other N-alkyne-substituted pyrrole (B145914) derivatives have shown that the triple bond can be activated by electrophiles like iodine, leading to intramolecular cyclization and the formation of fused systems such as pyrrolooxazinones. beilstein-journals.org This suggests that the ethynyl group of this compound could be a target for electrophilic attack, initiating a cascade of reactions that modify the pyrimidine core.

The following tables summarize representative examples of pyrimidine ring modifications and rearrangements from related systems, illustrating the potential reactivity of this compound.

Table 1: Intramolecular SNAr Cyclization of a Substituted Chloropyrimidine

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| 5-(3-dimethylaminopropoxy)-4-chloro-6-(cyclopentylamino)pyrimidine | 4-methoxybenzylamine, heat | 9-cyclopentyl-2,3,4,9-tetrahydro-5-oxa-1,9-diaza-benzo[a]azulen-10-ylamine | 64 | nih.gov |

Interactive Data Table 1: Intramolecular SNAr Cyclization

Table 2: Thermal Cyclization of 6-(Arylethynyl)pyrimidine-5-carbaldehydes

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| 2,4-Dimethoxy-6-(phenylethynyl)pyrimidine-5-carbaldehyde | tert-Butylamine, heat | 2,4-Dimethoxy-7-phenylpyrido[4,3-d]pyrimidine | Good | researchgate.net |

| 2,4-Bis(methylthio)-6-(phenylethynyl)pyrimidine-5-carbaldehyde | tert-Butylamine, heat | 2,4-Bis(methylthio)-7-phenylpyrido[4,3-d]pyrimidine | Good | researchgate.net |

Interactive Data Table 2: Thermal Cyclization Reactions

Table 3: Rearrangement and Cyclization of 6-Phenylethynyl-5-nitropyrimidines

| Starting Material | Reagent/Condition | Product | Reference |

| 4-Amino-5-nitro-6-phenylethynylpyrimidine | Pyridine, heat | 6-Phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxide | researchgate.net |

| 4-Morpholino-5-nitro-6-phenylethynylpyrimidine | Pyridine, heat | 4-Morpholino-6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxide | researchgate.net |

Interactive Data Table 3: Rearrangement and Cyclization Reactions

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 4-Chloro-6-ethynylpyrimidine and its subsequent reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of elemental compositions. googleapis.com This level of precision is critical in confirming the identity of the target compound and in identifying potential byproducts or impurities formed during its synthesis. For instance, in the synthesis of derivatives of this compound, HRMS is routinely used to confirm the mass of the newly formed molecules, ensuring that the desired chemical transformation has occurred. googleapis.com

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product of this compound

| Property | Value |

| Calculated Mass (M+H)+ | 250.0765 |

| Observed Mass (M+H)+ | 250.0768 |

| Mass Accuracy (ppm) | 1.2 |

| Inferred Elemental Composition | C12H10N3OCl |

This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a theoretical derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the ethynyl (B1212043) proton typically appears as a distinct singlet, while the protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. Similarly, the ¹³C NMR spectrum shows unique signals for the ethynyl carbons and the carbons of the pyrimidine ring. organicchemistrydata.org The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the anisotropic effects of the triple bond and the aromatic ring. organicchemistrydata.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Atom | Typical Chemical Shift (ppm) |

| ¹H | Ethynyl-H | 3.0 - 3.5 |

| ¹H | Pyrimidine-H | 7.0 - 9.0 |

| ¹³C | Ethynyl-C | 75 - 90 |

| ¹³C | Pyrimidine-C | 110 - 165 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, especially in more complex derivatives of this compound, multi-dimensional NMR techniques are employed. numberanalytics.comnptel.ac.in

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the pyrimidine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. numberanalytics.comnptel.ac.in

These multi-dimensional experiments provide a comprehensive picture of the molecular framework, leaving no ambiguity in the structural assignment. numberanalytics.com

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. europeanpharmaceuticalreview.comunipi.it ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. europeanpharmaceuticalreview.com It can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. jeol.commdpi.com The information obtained from ssNMR can be crucial for understanding the physical properties and stability of the solid material. europeanpharmaceuticalreview.com

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. up.ac.zamt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the C-H stretch of the alkyne, the C≡C triple bond stretch, and the various vibrations of the pyrimidine ring. faccts.de The C-Cl stretching vibration also appears in a characteristic region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a strong signal for the C≡C triple bond. mt.comresearchgate.net The pyrimidine ring vibrations are also Raman active. up.ac.za

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| ≡C-H | Stretch | ~3300 | ~3300 |

| C≡C | Stretch | ~2100-2260 | ~2100-2260 |

| C=N (pyrimidine) | Stretch | ~1500-1600 | ~1500-1600 |

| C-Cl | Stretch | ~600-800 | ~600-800 |

These values are approximate and can be influenced by the molecular environment.

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC)

For the purification of this compound and its derivatives, advanced chromatographic techniques are essential. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating the target compound from reaction mixtures, byproducts, and unreacted starting materials. googleapis.com By selecting the appropriate stationary phase (e.g., C18) and mobile phase, high purity levels of this compound can be achieved. googleapis.com The purity of the collected fractions is typically verified by analytical HPLC or other spectroscopic methods.

Computational and Theoretical Investigations of 4 Chloro 6 Ethynylpyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 4-Chloro-6-ethynylpyrimidine, DFT calculations could provide insights into electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These calculations help in understanding the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. nih.gov

DFT studies on halogenated and substituted pyrimidines have shown that the nature and position of substituents significantly influence the electronic properties of the pyrimidine (B1678525) ring. mdpi.comresearchgate.net For instance, the electronegative chlorine atom and the electron-rich ethynyl (B1212043) group would be expected to create a specific charge distribution across the this compound molecule, influencing its interaction with other molecules. However, specific values for orbital energies or charge distributions for this particular compound are not readily found in published research.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical DFT outputs and not based on actual published results for this compound.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction mechanisms, helping to identify likely reaction pathways and the structures of high-energy transition states. nih.gov For this compound, theoretical studies could model various reactions, such as nucleophilic substitution at the chloro-substituted carbon or addition reactions across the ethynyl group. By calculating the energy profiles of these potential pathways, researchers can determine the most favorable reaction products and the activation energies required. Such studies are invaluable for guiding synthetic organic chemistry efforts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.orgrsc.org For a relatively rigid molecule like this compound, MD simulations would be most useful for analyzing its interactions with other molecules, such as solvent molecules or a biological receptor. nih.gov These simulations can reveal preferred binding orientations and calculate binding energies, which is crucial in drug design. researchgate.net For example, MD could simulate how this compound interacts with the active site of a target protein, providing insights into intermolecular forces like hydrogen bonds or halogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Principles in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov In the context of this compound, a QSAR study would involve designing a series of derivatives by modifying the substituents (the chloro and ethynyl groups) and correlating calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) with experimentally measured activity. nih.gov This approach allows for the rational design of new, more potent compounds and the prediction of their activity before they are synthesized. The development of a robust QSAR model requires a dataset of related compounds with known activities, which is currently unavailable for this specific chemical series.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical methods, often integrated with DFT, can predict spectroscopic properties with a useful degree of accuracy. researchgate.net For this compound, it is possible to calculate the expected nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms, as well as the vibrational frequencies that would appear in an infrared (IR) spectrum. sourceforge.io These predictions are valuable for confirming the identity and purity of a synthesized compound by comparing the theoretical spectrum to the experimental one. While general methods for these predictions are well-established, specific predicted spectra for this compound are not published. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Role of 4 Chloro 6 Ethynylpyrimidine As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The dual reactivity of 4-chloro-6-ethynylpyrimidine makes it an exceptional precursor for the synthesis of a wide array of diverse heterocyclic systems. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the ethynyl (B1212043) group can participate in a range of coupling and cyclization reactions.

One of the most powerful applications of the ethynyl group is in Sonogashira coupling reactions . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This methodology provides a direct route to substituted alkynylpyrimidines, which can then be further elaborated. For instance, the resulting internal alkyne can undergo intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines or furo[3,2-d]pyrimidines, which are common scaffolds in biologically active molecules.

Furthermore, the ethynyl group is a key participant in [3+2] cycloaddition reactions , a cornerstone of "click chemistry". The reaction of the terminal alkyne with an azide (B81097), often catalyzed by copper(I), leads to the formation of a stable 1,2,3-triazole ring. This highly efficient and regioselective reaction allows for the facile connection of the pyrimidine (B1678525) core to other molecular fragments, opening up avenues for the synthesis of complex, multi-component heterocyclic systems. These triazole-linked pyrimidines have found applications in medicinal chemistry as potential therapeutic agents.

The chloro group at the 4-position of the pyrimidine ring serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. By carefully selecting the nucleophile, a diverse range of 4-substituted-6-ethynylpyrimidines can be prepared. These products can then undergo further transformations at the ethynyl group, leading to the synthesis of a vast library of heterocyclic compounds. For example, reaction with a bifunctional nucleophile can lead to the formation of a new fused ring system.

Below is a table summarizing the key reactions of this compound in the synthesis of diverse heterocyclic systems:

| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System (Example) |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Fused bi- or poly-cyclic systems (e.g., Pyrrolo[3,2-d]pyrimidines) |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole-substituted pyrimidines |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-6-ethynylpyrimidines |

Building Block for Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of final target molecules, this compound is a crucial building block for the creation of more complex and advanced synthetic intermediates. These intermediates, in turn, serve as key components in multi-step synthetic pathways towards molecules with significant biological or material properties.

The sequential and regioselective reactivity of the chloro and ethynyl groups is key to its utility. For example, the chloro group can be displaced first by a nucleophile, introducing a desired functional group. The resulting 4-substituted-6-ethynylpyrimidine is an advanced intermediate where the ethynyl group is now available for further transformation. This stepwise approach allows for the controlled and predictable construction of complex molecular frameworks.

One common strategy involves the Sonogashira coupling of this compound with a protected terminal alkyne. The resulting di-alkynylpyrimidine is a highly versatile intermediate. The differential protection of the two alkyne groups allows for selective reaction at one site, followed by deprotection and reaction at the second site. This approach enables the synthesis of unsymmetrical di-substituted pyrimidines, which are valuable intermediates in drug discovery.

Another strategy involves the partial reduction of the ethynyl group to a vinyl or ethyl group. This transformation creates a new set of advanced intermediates with different reactivity profiles. For example, the resulting 6-vinylpyrimidine can participate in Heck reactions or serve as a Michael acceptor, while the 6-ethylpyrimidine introduces a simple alkyl substituent. The ability to selectively modify the ethynyl group while retaining the reactive chloro group (or after its substitution) highlights the value of this compound as a foundational building block.

The following table outlines the generation of advanced synthetic intermediates from this compound:

| Initial Reaction | Subsequent Transformation | Resulting Advanced Intermediate |

| Nucleophilic Aromatic Substitution | Sonogashira Coupling | 4-Substituted-6-alkynylpyrimidines |

| Sonogashira Coupling | Selective Deprotection | Unsymmetrical di-alkynylpyrimidines |

| Partial Reduction of Ethynyl Group | Nucleophilic Aromatic Substitution | 4-Chloro-6-vinyl/ethylpyrimidines |

Applications in Materials Science Precursor Synthesis (e.g., Polymer Monomers, Supramolecular Assemblies)

The unique electronic and structural features of this compound make it a promising precursor in the field of materials science, particularly for the synthesis of functional polymers and components of supramolecular assemblies. The pyrimidine core is an electron-deficient aromatic system, which can impart interesting photophysical and electronic properties to materials.

The terminal ethynyl group is a key functional handle for polymerization . For instance, through transition-metal catalyzed polymerization reactions, such as those mediated by rhodium or palladium catalysts, this compound can be used as a monomer to create polypyrimidine-based materials. The resulting polymers, featuring a conjugated backbone, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro group can be retained in the polymer for post-polymerization modification or substituted beforehand to tune the polymer's properties.

In the realm of supramolecular chemistry , this compound can serve as a building block for the construction of well-defined, non-covalently linked architectures. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ethynyl group can participate in π-stacking interactions or act as a hydrogen bond donor. By strategically designing complementary molecules, it is possible to direct the self-assembly of this compound derivatives into complex supramolecular structures such as liquid crystals, gels, or molecular networks. A related compound, 4'-chloro-2,2':6',2''-terpyridine, has been utilized in the formation of supramolecular polymers, highlighting the potential of similar chloro-substituted heteroaromatic compounds in this field.

Scaffold Diversification for Chemical Library Generation

In modern drug discovery, the generation of chemical libraries containing a large number of diverse yet related compounds is essential for identifying new drug candidates. This compound serves as an excellent scaffold for the creation of such libraries due to its two orthogonal reactive sites.

The concept of scaffold diversification involves taking a common core structure and systematically modifying it with a variety of building blocks. The chloro and ethynyl groups of this compound can be reacted independently and in a combinatorial fashion. For example, a library of different amines can be reacted with the chloro group via SNAr reaction, followed by a Sonogashira coupling with a library of aryl halides. This two-step sequence can rapidly generate a large and diverse library of compounds with the general structure of 4-amino-6-arylalkynylpyrimidine.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. By attaching the this compound scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process. The subsequent reactions at the chloro and ethynyl positions can be carried out in a parallel or split-and-pool fashion to generate a vast number of unique compounds.

The following table illustrates a combinatorial approach to library synthesis using this compound:

| Scaffold | Reaction 1 (at C4-Cl) | Reaction 2 (at C6-Ethynyl) | Resulting Library |

| This compound | Library of Amines (R¹-NH₂) | Library of Aryl Halides (R²-X) | 4-(R¹-amino)-6-(R²-alkynyl)pyrimidines |

| This compound | Library of Alcohols (R¹-OH) | Library of Azides (R²-N₃) | 4-(R¹-alkoxy)-6-(1,2,3-triazolyl-R²)pyrimidines |

Strategy for Developing Novel Synthetic Pathways

The unique reactivity of this compound can also be leveraged to develop novel and innovative synthetic pathways. Chemists are constantly seeking more efficient, selective, and environmentally friendly methods to construct complex molecules, and this versatile building block provides a platform for such innovation.

Furthermore, the ethynyl group can be used to direct C-H activation reactions at adjacent positions on the pyrimidine ring or on a substituent introduced at the 4-position. This modern synthetic strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive, providing access to novel molecular architectures that would be difficult to synthesize using traditional methods.

The development of new catalytic systems that can selectively transform one functional group in the presence of the other is another avenue for innovation. For instance, the discovery of a catalyst that can promote a novel cyclization reaction involving both the pyrimidine ring and the ethynyl group would represent a significant advancement in synthetic methodology. The exploration of such novel transformations with this compound as a key substrate is a testament to its potential to drive the development of new and powerful synthetic strategies.

Future Research Directions and Emerging Methodologies

Sustainable Synthesis Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in the design of chemical processes. yale.edumsu.edu For the synthesis of 4-Chloro-6-ethynylpyrimidine, this translates into developing protocols that are not only efficient but also environmentally benign.

Green Chemistry Principles: Future synthetic routes will likely be evaluated based on the twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents. acs.org For instance, traditional syntheses might involve chlorinated solvents and stoichiometric reagents that generate significant waste. Emerging methodologies will focus on minimizing this environmental footprint by employing catalytic processes and designing syntheses with higher atom economy, where a maximal proportion of reactant atoms are incorporated into the final product. greenchemistry-toolkit.org

Solvent-Free Reactions: A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions. nih.gov Techniques such as mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions, could offer a viable alternative to conventional solution-phase synthesis. This approach not only eliminates solvent waste but can also lead to different reactivity and the formation of unique products. Applying mechanochemical methods to the synthesis or derivatization of this compound could reduce waste and potentially shorten reaction times.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic pathways that minimize byproducts. |

| Atom Economy | Utilizing addition reactions for the ethynyl (B1212043) group to incorporate all reactant atoms. |

| Safer Solvents | Replacing hazardous solvents like chloroform (B151607) with greener alternatives such as 2-MeTHF or water. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, possibly using microwave or ultrasonic irradiation. greenchemistry-toolkit.org |

| Catalysis | Employing catalytic instead of stoichiometric reagents for functionalization, reducing waste. yale.edu |

| Reduce Derivatives | Avoiding the use of protecting groups for the ethynyl moiety through selective reaction conditions. acs.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, is rapidly becoming a transformative technology in chemical production. mdpi.com In this approach, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This methodology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and consistency. mdpi.comnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes and excellent heat dissipation. mdpi.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer periods or by "numbering up" (parallel reactors). |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time, leading to better reproducibility. nih.gov |

| Efficiency | Often requires isolation and purification of intermediates, increasing time and waste. | Enables telescoping of reaction steps, reducing manual handling and improving overall yield. mdpi.com |

Photoredox and Electrocatalytic Applications in Derivatization

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical transformations. Photoredox catalysis and electrocatalysis have emerged as powerful tools for forming challenging chemical bonds under mild conditions, often with unique selectivities not achievable through traditional thermal methods.

These techniques could unlock new avenues for the derivatization of this compound. For instance, photoredox catalysis could enable novel C-H functionalization reactions on the pyrimidine (B1678525) ring or facilitate radical additions across the ethynyl group. Electrosynthesis offers an alternative approach to generate reactive intermediates without the need for chemical redox agents, thereby reducing waste. The combination of these methods with flow chemistry is particularly promising, as photochemical and electrochemical flow reactors can be designed for efficient and scalable reactions.

Development of Novel Catalytic Systems for Functionalization

Catalysis is at the heart of modern, efficient chemical synthesis. yale.edu Future research on this compound will undoubtedly focus on discovering and optimizing novel catalytic systems to selectively functionalize its two key reactive sites.

For the chloro substituent, advancements in cross-coupling catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions) will allow for the introduction of a wide array of substituents with greater efficiency and under milder conditions. The development of catalysts that are more active at lower loadings, air- and moisture-stable, and derived from earth-abundant metals aligns with the goals of sustainable chemistry.

For the ethynyl group, novel catalysts could enable regioselective additions, cycloadditions (e.g., "click" chemistry), and polymerizations. The development of bifunctional catalysts that can coordinate to the pyrimidine ring and activate the ethynyl group simultaneously could lead to highly selective and novel transformations.

Integration with Automated Synthesis Platforms for High-Throughput Research

The discovery of new drugs and materials is increasingly driven by high-throughput screening of large compound libraries. Automated synthesis platforms are essential for rapidly generating these libraries. chemspeed.comnih.gov this compound is an ideal scaffold for such endeavors due to its two orthogonal reactive handles.

Future research will likely see the integration of this building block into automated workflows. nih.gov Robotic systems can perform sequential reactions in microtiter plates, allowing for the synthesis of thousands of distinct derivatives from a common core. For example, an automated platform could first perform a Suzuki coupling at the C4-Cl position with a library of boronic acids, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the ethynyl group with a library of azides. The resulting compounds can then be directly screened for biological activity, accelerating the pace of discovery. The miniaturization inherent in these platforms also significantly reduces reagent consumption and waste generation. nih.gov

The journey of this compound from a simple heterocyclic building block to a key component in advanced materials and pharmaceuticals is being paved by innovations in chemical synthesis. The future directions outlined—sustainable practices, continuous flow manufacturing, novel catalytic methods, and high-throughput automation—represent a paradigm shift towards creating molecules more efficiently, safely, and with minimal environmental impact. As these emerging methodologies mature, they will undoubtedly expand the synthetic utility and application of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.